![molecular formula C9H5Br2NO B6356274 5-(2,6-dibromophenyl)oxazole CAS No. 2364585-15-7](/img/structure/B6356274.png)
5-(2,6-dibromophenyl)oxazole
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Overview
Description
5-(2,6-dibromophenyl)oxazole, also known as DBPO, is a heterocyclic compound with the molecular formula C9H5Br2NO and a molecular weight of 302.95 g/mol . It has been studied for its potential applications in various fields.
Synthesis Analysis
Oxazole compounds, including 5-(2,6-dibromophenyl)oxazole, can be synthesized using the van Leusen Oxazole Synthesis . This method is based on tosylmethylisocyanides (TosMICs) and is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
Molecular Structure Analysis
The InChI code for 5-(2,6-dibromophenyl)oxazole is 1S/C9H5Br2NO/c10-6-2-1-3-7(11)9(6)8-4-12-5-13-8/h1-5H . This indicates that the molecule contains a five-membered heterocyclic ring with one nitrogen atom and one oxygen atom .
Chemical Reactions Analysis
Oxazole compounds, including 5-(2,6-dibromophenyl)oxazole, are present in various chemical reactions . They are often used as intermediates in the synthesis of new chemical entities .
Physical And Chemical Properties Analysis
5-(2,6-dibromophenyl)oxazole is a solid at room temperature . The storage temperature is 2-8°C .
Scientific Research Applications
Magnetic Nanocatalysts in Organic Synthesis
5-(2,6-dibromophenyl)oxazole has been utilized in the development of magnetic nanocatalysts for organic synthesis. These catalysts are significant due to their high stability and ease of separation from reaction mixtures using an external magnet. They have revolutionized the synthesis of oxazole derivatives, which are crucial in pharmaceutical chemistry .
Biological Activities and Drug Discovery
Oxazole derivatives, including 5-(2,6-dibromophenyl)oxazole, exhibit a broad range of pharmacological properties. They have been extensively studied for their antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. This makes them valuable intermediates in the synthesis of new chemical entities for medicinal applications .
Antibacterial Agents
Specific derivatives of 5-(2,6-dibromophenyl)oxazole have been synthesized and examined for their antibacterial potential against various strains such as S. aureus, S. pyogenes, P. aeruginosa, E. coli, and others. The substitution patterns in these derivatives play a pivotal role in their biological activity .
Anticancer Research
The structural motif of 5-(2,6-dibromophenyl)oxazole is found in compounds that have shown promise as anticancer agents. Research into these derivatives is ongoing, with the aim of understanding their mechanisms of action and improving their efficacy in cancer treatment .
Anti-inflammatory Applications
Derivatives of 5-(2,6-dibromophenyl)oxazole have been identified with anti-inflammatory properties. These compounds are being explored for their potential use in treating chronic inflammatory diseases, contributing to the field of anti-inflammatory drugs .
Material Science
In material science, 5-(2,6-dibromophenyl)oxazole can be used as a precursor for the synthesis of complex molecules. Its bromine groups make it a versatile building block for creating new materials with desired properties .
Safety and Hazards
Future Directions
Oxazole-based molecules, including 5-(2,6-dibromophenyl)oxazole, have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . They are becoming a significant heterocyclic nucleus in the field of medicinal chemistry due to their broad biological activities . Therefore, the future direction in this field is likely to involve further exploration of the potential applications of these compounds in medicine .
Mechanism of Action
Target of Action
Oxazole derivatives have been known to exhibit a wide spectrum of biological activities, which suggests that they may interact with multiple targets .
Mode of Action
Oxazole derivatives have been reported to exhibit antibacterial and antifungal activities . This suggests that 5-(2,6-dibromophenyl)oxazole may interact with its targets in a way that inhibits the growth of bacteria and fungi.
Biochemical Pathways
Given the reported biological activities of oxazole derivatives, it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and proliferation of bacteria and fungi .
Result of Action
Based on the reported biological activities of oxazole derivatives, it can be inferred that this compound may exert antibacterial and antifungal effects .
properties
IUPAC Name |
5-(2,6-dibromophenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-6-2-1-3-7(11)9(6)8-4-12-5-13-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPAFSHLLSKMOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C2=CN=CO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,6-Dibromophenyl)oxazole |
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